N-[2-[2-(1-aminoethyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide
Description
N-[2-[2-(1-aminoethyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide is a complex organic compound that features a piperidine ring, an aminoethyl group, and an acetamide moiety
Properties
IUPAC Name |
N-[2-[2-(1-aminoethyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-9(13)11-6-4-5-7-15(11)12(17)8-14(3)10(2)16/h9,11H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKDWLIYEKUWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C(=O)CN(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(1-aminoethyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide typically involves multiple steps. One common method starts with the preparation of 1-(2-aminoethyl)piperidine, which is then reacted with acetic anhydride to form the acetamide derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(1-aminoethyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
N-[2-[2-(1-aminoethyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism by which N-[2-[2-(1-aminoethyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The aminoethyl group may facilitate binding to active sites, while the acetamide moiety can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)piperidine: Shares the piperidine and aminoethyl groups but lacks the acetamide moiety.
2-(2-Aminoethyl)-1-methylpyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.
N-(2-Aminoethyl)piperidine: Another related compound with similar functional groups.
Uniqueness
N-[2-[2-(1-aminoethyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the acetamide moiety distinguishes it from other similar compounds, potentially enhancing its stability and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
